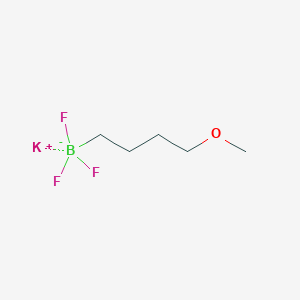![molecular formula C12H12ClN3OS B13528930 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further connected to a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 3-chloropyridine.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved by reacting the intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and morpholine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
4-(3-Chloropyridin-4-yl)morpholine: Lacks the thiazole ring, which may affect its binding properties and biological activity.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Contains a bromine atom, which can influence its reactivity and interactions.
2-Chloro-4-pyridinylboronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both the thiazole and morpholine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
分子式 |
C12H12ClN3OS |
|---|---|
分子量 |
281.76 g/mol |
IUPAC 名称 |
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C12H12ClN3OS/c13-10-7-14-2-1-9(10)11-8-18-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
InChI 键 |
ZGWLAWOTCPRTOM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




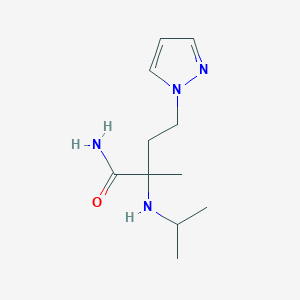
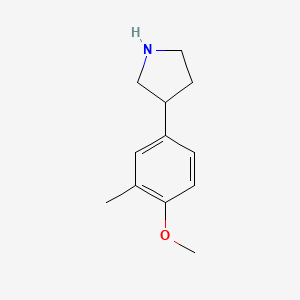

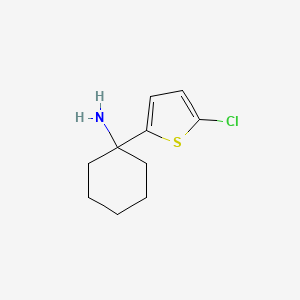
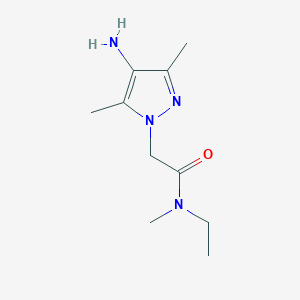
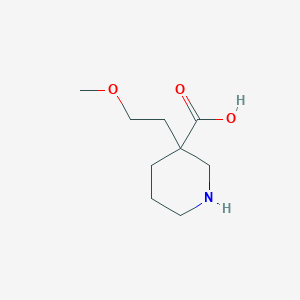
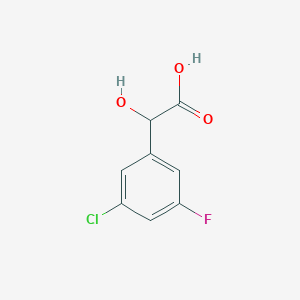


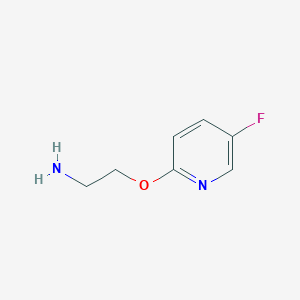
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
